molecular formula C22H22N4O B11026330 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(1H-indol-1-yl)propan-1-one

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(1H-indol-1-yl)propan-1-one

Cat. No.: B11026330
M. Wt: 358.4 g/mol
InChI Key: TUXPHPCOUDTVSJ-FQEVSTJZSA-N
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Description

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(1H-INDOL-1-YL)-1-PROPANONE is a complex organic compound that features a benzimidazole and indole moiety These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(1H-INDOL-1-YL)-1-PROPANONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and indole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(1H-INDOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(1H-INDOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and indole moieties can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole moiety and exhibit similar biological activities.

    Indole Derivatives: Compounds like indomethacin and serotonin share the indole moiety and have significant pharmacological effects.

Uniqueness

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(1H-INDOL-1-YL)-1-PROPANONE is unique due to the combination of both benzimidazole and indole structures in a single molecule, which may result in a broader range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-indol-1-ylpropan-1-one

InChI

InChI=1S/C22H22N4O/c27-21(12-15-25-14-11-16-6-1-4-9-19(16)25)26-13-5-10-20(26)22-23-17-7-2-3-8-18(17)24-22/h1-4,6-9,11,14,20H,5,10,12-13,15H2,(H,23,24)/t20-/m0/s1

InChI Key

TUXPHPCOUDTVSJ-FQEVSTJZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCN2C=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1CC(N(C1)C(=O)CCN2C=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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